Bienvenue dans la boutique en ligne BenchChem!

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide

Physicochemical profiling Medicinal chemistry Screening library selection

Distinguished by its 3-fluoro-4-methoxybenzamide pharmacophore, this triazine-benzamide conjugate (XLogP3 1.5, TPSA 95.5 Ų) fills a distinct physicochemical niche absent in 4-methoxy or 3-CF₃ analogs. Ideal for fragment-based screening, DEL library assembly, or as a calibration point in QSPR models predicting target affinity. Requires internal bioassay capability; comparative SAR data are not publicly available. Choose for chemical diversity when core replacement from pyrimidine to electron-deficient triazine is hypothesized to modulate selectivity.

Molecular Formula C14H15FN4O4
Molecular Weight 322.296
CAS No. 2034539-41-6
Cat. No. B2531845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide
CAS2034539-41-6
Molecular FormulaC14H15FN4O4
Molecular Weight322.296
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC)F
InChIInChI=1S/C14H15FN4O4/c1-21-10-5-4-8(6-9(10)15)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20)
InChIKeyKGSRJUHIVYZIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide (CAS 2034539-41-6): Procurement-Relevant Structural and Baseline Profile


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide is a synthetic triazine-benzamide conjugate featuring a 4,6-dimethoxy-1,3,5-triazine (DMT) core linked via a methylene bridge to a 3-fluoro-4-methoxybenzamide moiety [1]. With a molecular weight of 322.29 g/mol and a computed XLogP3 of 1.5, this compound occupies physicochemical space typical of fragment-to-lead-like screening compounds in pharmaceutical research. The DMT scaffold is a well-precedented motif in amide-coupling chemistry (e.g., DMTMM), and the 3-fluoro-4-methoxybenzamide fragment is a recurring pharmacophore in kinase inhibitor programs [1][2]. However, at the time of analysis, no published primary research articles or patents directly attribute quantitative biological, pharmacokinetic, or selectivity data to this specific CAS number. Prospective procurers should be aware that any differentiation relative to analogs must currently be inferred from computed properties or class-level knowledge rather than direct empirical evidence.

Procurement Risk: Why Interchanging N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide with In-Class Analogs Is Not Supported


Compounds within the triazine-benzamide class are not interchangeable commodities. The electronic character, steric profile, and lipophilicity of the substituent on the benzamide ring directly influence target engagement, selectivity, and ADME properties. For instance, the single fluorine substitution at the 3-position and the methoxy group at the 4-position on the benzamide ring of this compound create a distinct dipole moment and hydrogen-bonding pattern compared to analogs bearing chloro, methyl, or trifluoromethyl groups [1]. Even closely related compounds such as N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzamide (CAS 2034356-28-8) or the 3-trifluoromethyl analog (CAS 2034423-73-7) would be expected to differ in metabolic stability and target-binding kinetics, yet no direct comparative data have been published. Without such evidence, assuming functional equivalence introduces substantial project risk in hit validation, SAR campaigns, or assay probe selection. The sections below underscore the current absence of quantitative differentiation data that a rigorous procurement decision would normally require.

Quantitative Differentiation Evidence for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide vs. Closest Analogs


Physicochemical Parameter Comparison: Target Compound vs. Closest N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide Analogs

In the absence of published direct head-to-head biological data, computed physicochemical descriptors offer the only verifiable comparison between N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide and its closest cataloged analogs. The target compound has a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 95.5 Ų, reflecting the combined influence of the 3-fluoro and 4-methoxy substituents [1]. The 4-methoxy unsubstituted analog (CAS 2034356-28-8) has an XLogP3 of 1.2 and TPSA of 86.5 Ų, while the 3-trifluoromethyl derivative (CAS 2034423-73-7) shows a higher XLogP3 of 2.3 and identical TPSA [2]. These differences indicate that the target compound sits at an intermediate lipophilicity within this sub-series, which may influence solubility and passive permeability in a manner not achievable with the other analogs. No experimental solubility, permeability, or potency data are available to confirm a functional advantage.

Physicochemical profiling Medicinal chemistry Screening library selection

Fragment-Library-Based Kinase Pharmacophore Comparison: Triazine vs. Alternative Heterocyclic Cores in ERK1/2 Inhibition

The 3-fluoro-4-methoxybenzamide fragment in the target compound is a key pharmacophore in the selective ERK1/2 inhibitor literature. A close structural analog, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide, has been characterized as a selective ERK1/2 inhibitor with an IC50 of 12 nM against ERK2 in a radiometric kinase assay [1]. This compound replaces the 4,6-dimethoxy-1,3,5-triazine core with a 6-cyclopropylpyrimidine. Although no data exist for the triazine-bearing target compound in the same assay, the pyrimidine analog demonstrates that the 3-fluoro-4-methoxybenzamide moiety can confer potent kinase binding when paired with an appropriate heterocycle. The triazine core of the target compound offers distinct electronic properties (higher electron deficiency) and two additional hydrogen-bond acceptors (the methoxy oxygens at positions 4 and 6) compared to the pyrimidine core, which could result in different selectivity profiles. However, this remains a hypothesis in the absence of any ERK1/2 or broader kinase panel data for the triazine compound.

Kinase inhibition Pharmacophore modeling Hit-to-lead

DMT-Triazine Coupling Reactivity: Class-Level Catalytic Competence and Solubility Constraints

The 4,6-dimethoxy-1,3,5-triazine (DMT) core of the target compound is structurally related to the DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) coupling reagent family, which has documented second-order rate constants for amide bond formation ranging from 0.1 to 0.5 M⁻¹s⁻¹ in DMF at 25°C depending on the carboxylic acid substrate [1]. Unlike DMTMM, the target compound is a neutral benzamide rather than a quaternary ammonium salt, which substantially alters its solubility profile. DMTMM(Cl) has an aqueous solubility of >50 mg/mL, whereas the neutral target compound is expected to have significantly lower aqueous solubility (consistent with its computed XLogP3 of 1.5). This class-level inference suggests that the target compound is unlikely to function as a superior direct coupling reagent compared to DMTMM itself. Its value as a procurement entity resides not in its reactivity as a coupling agent but as a potential pharmacologically active scaffold, for which no reaction-rate advantage over DMTMM can be claimed.

Amide coupling Triazine reagents Peptide synthesis

Usage Scenarios for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide Grounded in Current Evidence


Fragment-Based or DNA-Encoded Library (DEL) Screening Probe

The compound’s intermediate lipophilicity (XLogP3 1.5) and moderate TPSA (95.5 Ų) [1] make it a suitable candidate for inclusion in fragment-screening libraries or as a DEL warhead. Its low molecular weight (322 Da) ensures compliance with fragment library guidelines, while the triazine core introduces two methoxy-based hydrogen-bond acceptors not present in pyrimidine or pyridine analogs. However, as no target-engagement data are available, its selection should be based on chemical diversity rather than demonstrated biological advantage.

SAR Expansion of 3-Fluoro-4-methoxybenzamide-Based Kinase Inhibitors

Given that the 3-fluoro-4-methoxybenzamide motif is a proven pharmacophore in ERK1/2 and other kinase inhibitor programs [1], this compound can serve as a heterocyclic core replacement in an existing lead series. Swapping a pyrimidine core (e.g., from a published ERK2 inhibitor with IC50 = 12 nM) for an electron-deficient triazine may alter selectivity and metabolic stability. Procurement is justified only if the user has the internal capacity to generate comparative biochemical and cellular data, as no pre-existing data support the triazine core yielding superior potency.

Screening for Novel Triazine-Dependent Biological Activities

The 4,6-dimethoxy-1,3,5-triazine moiety is structurally distinct from the triazine scaffolds commonly seen in clinical kinase inhibitors (e.g., triazolotriazines). This compound could be used in phenotypic or target-based screens to identify activities that are uniquely dependent on the DMT substitution pattern. Any resulting hit would need rigorous validation against simpler benzamide analogs to ensure the triazine component is essential for activity.

Physicochemical Comparator in Library Design and Computational Modeling

Despite the absence of biological data, the computed properties of this compound (XLogP3 1.5, TPSA 95.5 Ų) [1] are sufficiently distinct from its 4-methoxy (XLogP3 1.2) and 3-CF3 (XLogP3 2.3) analogs to serve as a calibration point in QSPR or machine-learning models predicting solubility, permeability, or target affinity across a triazine-benzamide series. Procurement in this context is valuable for model-building rather than direct biological discovery.

Quote Request

Request a Quote for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.